1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine
Description
1-{[1,1'-Biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine is a synthetic piperidine derivative featuring a biphenyl-4-carbonyl group at the 1-position and a thiophen-2-yl substituent at the 4-position of the piperidine ring. Its structure is distinct among piperidine derivatives due to the combination of these substituents, which may influence physicochemical properties and biological activity.
Properties
IUPAC Name |
(4-phenylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(23-14-12-19(13-15-23)21-7-4-16-25-21)20-10-8-18(9-11-20)17-5-2-1-3-6-17/h1-11,16,19H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJQLQAIWLBFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation steps, as well as the use of high-pressure hydrogenation for the formation of the piperidine ring.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the biphenyl group can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural properties.
Industry: Used in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on LogP :
- The target compound’s biphenyl-4-carbonyl group increases LogP (~4.2) compared to acetyl-substituted analogues (e.g., CAS 512192-52-8, LogP ~3.6 ). Thiophene-containing derivatives (e.g., MK36) exhibit moderate LogP (~3.9) due to balanced hydrophobicity .
- Carboxamide groups (e.g., 4-(cyclopropylmethyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide ) reduce LogP (~2.8) via hydrogen-bonding capacity.
Synthetic Approaches :
- Biphenyl moieties are commonly introduced via Suzuki-Miyaura coupling (e.g., 4b ), while carbonyl linkages may require Friedel-Crafts acylation or amide-bond formation.
- Trifluoromethylphenyl groups (e.g., MK36 ) are often added via nucleophilic aromatic substitution, highlighting divergent synthetic strategies compared to the target compound.
Biological Relevance :
- Thiophene-substituted piperidines (e.g., MK36 , 15a ) are associated with kinase inhibition and anticancer activity. The target compound’s biphenyl-thiophene combination may enhance binding to hydrophobic enzyme pockets.
- Piperidine carboxamides (e.g., ) are explored for CNS targets due to improved blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The biphenyl-4-carbonyl group reduces aqueous solubility compared to methylene-linked biphenyl derivatives (e.g., 4b ).
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas trifluoromethyl groups (e.g., MK36 ) improve metabolic resistance.
- Bioavailability : The target compound’s high LogP may limit oral absorption, necessitating formulation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
